2-Propyloxybenzamidine Hydrochloride
Description
2-Propyloxybenzamidine Hydrochloride (CAS 57075-84-0) is a benzamidine derivative characterized by a propyloxy substituent on the benzene ring and an amidine group. It is commonly utilized in cosmetic formulations (e.g., shampoos) and as a research chemical due to its stability and solubility in polar solvents . The compound is typically supplied as a white crystalline solid with a purity ≥98.5%, stored under cool, dry conditions to prevent degradation .
Properties
IUPAC Name |
2-propoxybenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-2-7-13-9-6-4-3-5-8(9)10(11)12;/h3-6H,2,7H2,1H3,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHKVYYQQVEUBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Propyloxybenzamidine Hydrochloride typically involves the reaction of 2-Propyloxybenzonitrile with ammonia or an amine under specific conditions to form the amidine group. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
2-Propyloxybenzamidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the propyloxy group or the amidine group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Propyloxybenzamidine Hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in biochemical assays and studies involving proteomics.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Propyloxybenzamidine Hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, particularly serine proteases, by binding to the active site and preventing substrate access . This inhibition can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Propyloxybenzamidine Hydrochloride with four related compounds, focusing on structural features, physicochemical properties, and applications.
Table 1: Structural and Functional Group Comparison
Key Findings:
Amidine vs. Benzamide: The protonated amidine group in 2-Propyloxybenzamidine confers ionic character, improving water solubility relative to neutral benzamide derivatives (e.g., 2-Aminobenzamide) .
Applications :
- Cosmetics : Both 2-Propyloxybenzamidine and Hexamidine Diisethionate act as preservatives, but Hexamidine’s diamidine structure offers broader antimicrobial activity .
- Pharmaceuticals : Pioglitazone Hydrochloride’s thiazolidinedione moiety enables PPAR-γ agonism, a mechanism absent in 2-Propyloxybenzamidine .
Table 2: Physicochemical Properties
Pharmacological and Industrial Relevance
- This compound : Primarily used in cosmetics for its mild preservative action. Its amidine group may inhibit microbial growth via electrostatic interactions with cell membranes .
- Pioglitazone Hydrochloride : Clinically validated for diabetes management, highlighting the therapeutic superiority of thiazolidinediones over benzamidines in metabolic regulation .
- Hexamidine Diisethionate : Preferred in high-end skincare due to its dual amidine groups and compatibility with surfactants, unlike 2-Propyloxybenzamidine’s narrower scope .
Notes and Limitations
Biological Activity
2-Propyloxybenzamidine Hydrochloride (CAS Number: 57075-84-0) is a chemical compound that has garnered interest for its biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H14ClN
- Melting Point : 177-179 °C
- Storage Conditions : Stable at room temperature for short-term storage .
This compound functions primarily as an inhibitor of serine proteases. It exhibits a strong affinity for various enzymes, which makes it a valuable tool in biochemical assays. The compound's structure allows it to interact with the active sites of serine proteases, inhibiting their activity and thereby influencing various biological pathways.
Applications in Research
- Biochemical Assays : Utilized in studies to investigate enzyme kinetics and inhibitor interactions.
- Therapeutic Potential : Investigated for its potential role in treating diseases linked to dysregulated protease activity, including certain cancers and inflammatory conditions.
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound:
- Study on Inhibition of Serine Proteases : A research article demonstrated that the compound effectively inhibited trypsin-like serine proteases, showcasing its potential in therapeutic applications related to coagulation disorders.
- Cancer Research : Another study explored its effects on tumor cell lines, indicating that the compound might induce apoptosis through protease inhibition, thus presenting a novel approach to cancer treatment .
Comparative Biological Activity
To better understand the biological activity of this compound, the following table summarizes its activity compared to other known serine protease inhibitors:
| Compound | Type | IC50 (µM) | Notes |
|---|---|---|---|
| 2-Propyloxybenzamidine HCl | Serine Protease Inhibitor | 0.5 | Effective against trypsin |
| Benzamidine | Serine Protease Inhibitor | 1.0 | Less selective than 2-propyloxy variant |
| Pefabloc | Serine Protease Inhibitor | 0.3 | Broad-spectrum inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
